molecular formula C11H6O B13795572 2,4-Methanoindeno[7,1-BC]furan CAS No. 23991-76-6

2,4-Methanoindeno[7,1-BC]furan

Cat. No.: B13795572
CAS No.: 23991-76-6
M. Wt: 154.16 g/mol
InChI Key: XGCFHNLZTKECOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Methanoindeno[7,1-BC]furan typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones in the presence of BF3·Et2O can yield multi-substituted furans through a formal [4 + 1] reaction . This method integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in a single flask, providing a metal and oxidant-free approach to the synthesis of furans .

Industrial Production Methods

Industrial production of such compounds often involves scalable synthetic routes that ensure high yield and purity. The use of palladium or copper-catalyzed reactions is common in industrial settings due to their efficiency and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4-Methanoindeno[7,1-BC]furan can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: LiAlH4, NaBH4

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or hydrocarbons.

Scientific Research Applications

2,4-Methanoindeno[7,1-BC]furan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Methanoindeno[7,1-BC]furan involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Methanoindeno[7,1-BC]furan is unique due to its complex fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other simpler compounds may not be as effective .

Properties

CAS No.

23991-76-6

Molecular Formula

C11H6O

Molecular Weight

154.16 g/mol

IUPAC Name

7-oxatetracyclo[6.4.0.02,6.04,12]dodeca-1(12),2(6),3,8,10-pentaene

InChI

InChI=1S/C11H6O/c1-2-7-6-4-8-10(5-6)12-9(3-1)11(7)8/h1-4H,5H2

InChI Key

XGCFHNLZTKECOV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C1OC4=CC=CC2=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.